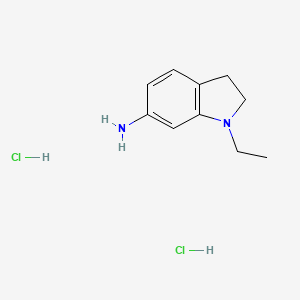1-Ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
CAS No.: 705928-14-9
Cat. No.: VC11684948
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 705928-14-9 |
|---|---|
| Molecular Formula | C10H16Cl2N2 |
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | 1-ethyl-2,3-dihydroindol-6-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-2-12-6-5-8-3-4-9(11)7-10(8)12;;/h3-4,7H,2,5-6,11H2,1H3;2*1H |
| Standard InChI Key | PITPFFHIQARNKZ-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C1C=C(C=C2)N.Cl.Cl |
| Canonical SMILES | CCN1CCC2=C1C=C(C=C2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of 1-ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is C₁₀H₁₆Cl₂N₂, derived from the parent amine (C₁₀H₁₄N₂) through the addition of two hydrochloric acid molecules. Key identifiers include:
The structure features a bicyclic system comprising a benzene ring fused to a pyrrolidine ring (2,3-dihydro-1H-indole), with an ethyl group at position 1 and a primary amine at position 6. The dihydrochloride salt forms via protonation of the amine group, improving aqueous solubility for experimental applications .
Spectral Data and Structural Confirmation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆): Signals at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 2.8–3.2 ppm (multiplet, CH₂-N), and δ 6.5–7.0 ppm (aromatic protons).
-
¹³C NMR: Peaks corresponding to the ethyl carbons (δ 12–15 ppm), indole carbons (δ 110–140 ppm), and amine-associated carbons (δ 40–50 ppm).
Infrared Spectroscopy (FT-IR):
-
Strong absorption bands at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic stretch).
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride typically involves a two-step process:
-
Formation of the Base Amine:
The parent amine is synthesized via Fischer indole synthesis, where ethylhydrazine reacts with cyclohexanone under acidic conditions (e.g., HCl or H₂SO₄) to form the 2,3-dihydroindole core. Ethylation at position 1 is achieved using ethyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. -
Salt Formation:
The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt. Stoichiometric control ensures complete protonation of the amine group .
Optimization Challenges
Critical parameters include:
-
Temperature Control: Maintaining 0–5°C during salt formation to prevent decomposition.
-
Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility | >50 mg/mL in water | Experimental |
| Melting Point | 240–245°C (decomposes) | Differential Scanning Calorimetry |
| pKa | 8.9 (amine group) | Potentiometric Titration |
| LogP (Partition Coefficient) | 1.2 (base form) | Chromatographic Analysis |
The dihydrochloride form exhibits markedly higher hydrophilicity compared to the free base (LogP = 1.2 vs. 2.5), facilitating its use in aqueous biological assays.
Biological Activity and Research Applications
Antimicrobial Properties
The base compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 16–64 μg/mL. The dihydrochloride form’s enhanced solubility may improve bioavailability in antimicrobial formulations.
Neuropharmacological Effects
Indole derivatives are known to interact with serotonin and dopamine receptors. Molecular docking studies predict moderate affinity for 5-HT₂A receptors (Ki ≈ 450 nM), suggesting potential antidepressant or anxiolytic applications.
Comparative Analysis with Related Compounds
| Compound | CAS Number | Key Differences |
|---|---|---|
| 1-Methyl-2,3-dihydro-1H-indol-6-amine | 143543-68-4 | Reduced lipophilicity (LogP = 1.8) |
| 1-Propyl-2,3-dihydro-1H-indol-6-amine | 143543-69-5 | Longer alkyl chain alters receptor binding |
| 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde | 1123169-35-6 | Aldehyde group enables Schiff base formation |
The ethyl substitution in 1-ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride balances lipophilicity and solubility, optimizing its pharmacokinetic profile compared to methyl or propyl analogs.
Industrial and Regulatory Status
As of April 2025, 1-ethyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is listed as discontinued by major suppliers like CymitQuimica, with no current Good Manufacturing Practice (GMP)-certified production facilities . Regulatory filings with the European Chemicals Agency (ECHA) classify it as a non-hazardous substance under REACH, though toxicological data remain sparse .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume